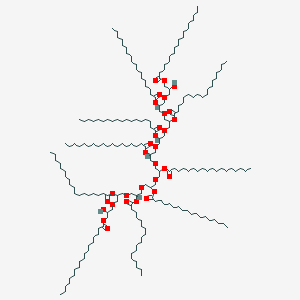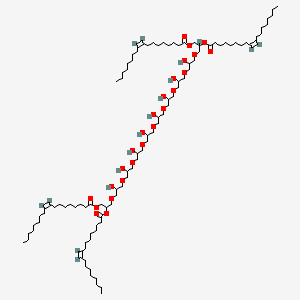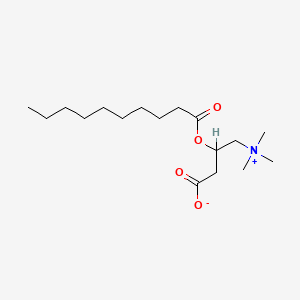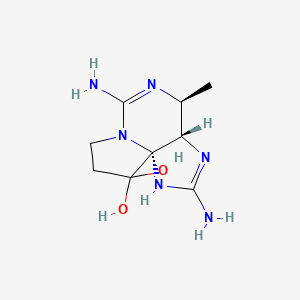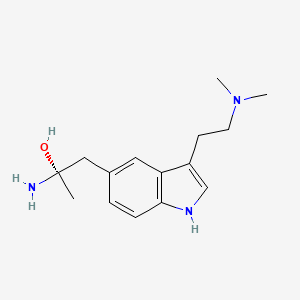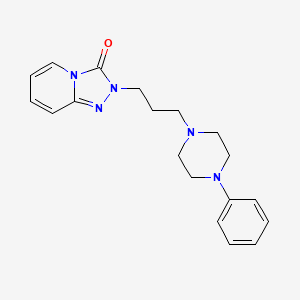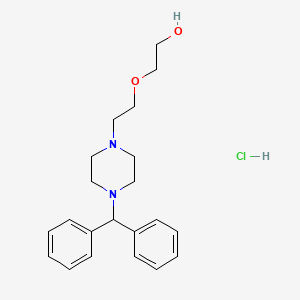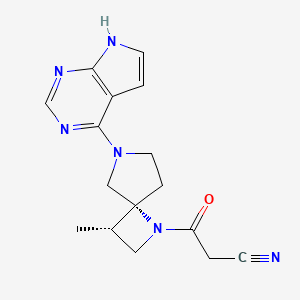
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid
Vue d'ensemble
Description
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a biochemical used for proteomics research . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The molecular formula is C16H36O11P2 and it has a molecular weight of 466.4 g/mol .
Molecular Structure Analysis
The molecular formula of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is C16H36O11P2 . Unfortunately, the specific molecular structure is not provided in the search results.Chemical Reactions Analysis
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid has a molecular weight of 466.4 g/mol and a molecular formula of C16H36O11P2 . It is a PEG-based compound, which means it contains repeating units of ethylene glycol.Applications De Recherche Scientifique
Proteomics Research
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to modify proteins and peptides to study their structure-function relationships, interactions, and dynamics .
Drug Delivery Systems
The compound’s application in drug delivery systems is significant. Its PEGylation property enhances the solubility and stability of therapeutic agents. It can be used to modify drug molecules or to form part of the nanoparticle carriers that deliver drugs to specific sites within the body .
Surface Modification
This chemical is used for surface modification of various materials. The PEG linker increases the water solubility and biocompatibility of surfaces, which is crucial for medical implants and devices to prevent protein fouling and to promote cell adhesion .
Mécanisme D'action
Target of Action
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is primarily used as a PROTAC (PROteolysis TArgeting Chimera) linker. PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The primary targets of this compound are the E3 ubiquitin ligase and the target protein that needs to be degraded .
Mode of Action
The compound functions by linking two different ligands: one that binds to the E3 ubiquitin ligase and another that binds to the target protein. This dual binding brings the target protein in close proximity to the E3 ligase, facilitating the ubiquitination of the target protein. Once ubiquitinated, the target protein is recognized and degraded by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome pathway. By promoting the ubiquitination of specific target proteins, the compound ensures their degradation. This can lead to the modulation of various cellular processes depending on the function of the target protein. For example, degradation of oncogenic proteins can inhibit cancer cell proliferation .
Pharmacokinetics
The pharmacokinetics of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, like other PEGylated compounds, involves absorption, distribution, metabolism, and excretion (ADME). PEGylation generally enhances the solubility and stability of the compound, improving its bioavailability. The compound is likely to be metabolized by liver enzymes and excreted via the kidneys .
Result of Action
At the molecular level, the action of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid results in the selective degradation of target proteins. This can lead to various cellular effects such as inhibition of cell growth, induction of apoptosis, or modulation of signaling pathways, depending on the nature of the target protein .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of the compound. For instance, extreme pH levels or high temperatures might affect the stability of the PEG linker, potentially reducing its efficacy. Additionally, the presence of competing biomolecules might interfere with the binding of the compound to its targets .
Orientations Futures
The future directions of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid are likely to be influenced by the ongoing research and development in the field of PROTACs. As a PEG-based PROTAC linker, it could play a crucial role in the design of new PROTAC molecules with improved selectivity and potency for the degradation of specific target proteins .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O11P2/c1-3-26-29(20,27-4-2)16-14-25-12-10-23-8-6-21-5-7-22-9-11-24-13-15-28(17,18)19/h3-16H2,1-2H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKSDBXIGNISEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid | |
CAS RN |
1446282-17-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



